N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride

Description

Chemical Structure and Properties

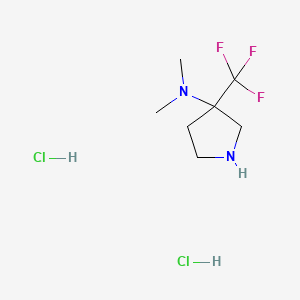

N,N-Dimethyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride is a fluorinated pyrrolidine derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the pyrrolidine ring, along with two methyl groups attached to the nitrogen atom. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications .

Properties

IUPAC Name |

N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2.2ClH/c1-12(2)6(7(8,9)10)3-4-11-5-6;;/h11H,3-5H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNVLHXUSFEVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCNC1)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2F3N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride typically involves the reaction of 3-(trifluoromethyl)pyrrolidine with dimethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield secondary amines or other reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride is primarily utilized in the development of pharmaceutical compounds. Its structure allows for the modification of biological activity, making it a valuable intermediate in drug synthesis.

Case Study: Antidepressant Development

A notable application is in the synthesis of novel antidepressants. Research has shown that derivatives of pyrrolidine compounds exhibit significant serotonin reuptake inhibition, which is crucial for antidepressant activity. For instance, a study demonstrated the synthesis of a series of pyrrolidine derivatives, including this compound, leading to compounds with enhanced efficacy in preclinical models of depression .

Organic Synthesis

The compound serves as an important reagent in organic synthesis due to its nucleophilic properties. It can participate in various reactions, including alkylation and acylation, facilitating the formation of complex molecules.

Data Table: Reaction Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Alkylation | With N-ethyl-N,N-diisopropylamine; In DMA at 140°C for 0.5h | 61% |

| Acylation | With potassium carbonate; In acetonitrile at 80°C overnight | 63.5% |

This table summarizes key reaction conditions and yields observed in experiments involving this compound, highlighting its utility as a versatile building block in synthetic chemistry .

Agricultural Chemistry

Emerging research indicates potential applications in agricultural chemistry, particularly as a pesticide or herbicide precursor. The trifluoromethyl group is known to enhance bioactivity and environmental stability.

Case Study: Pesticide Development

A study investigated the incorporation of this compound into new pesticide formulations. The results showed improved efficacy against common agricultural pests compared to traditional compounds, suggesting its potential as a valuable agent in crop protection strategies .

Material Science

In material science, this compound can be utilized to modify polymer properties or as a component in the synthesis of fluorinated polymers, which exhibit unique thermal and chemical resistance.

Applications Overview Table

| Field | Application | Potential Impact |

|---|---|---|

| Medicinal Chemistry | Antidepressant development | Enhanced therapeutic efficacy |

| Organic Synthesis | Versatile reagent for complex molecule synthesis | Increased efficiency in drug development |

| Agricultural Chemistry | Pesticide formulation | Improved pest control |

| Material Science | Polymer modification | Enhanced material properties |

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dimethylamine group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Key Features

- Molecular Formula : Likely C₇H₁₂F₃N·2HCl (exact formula inferred from analogs).

- Structural Highlights : The trifluoromethyl group increases lipophilicity and metabolic stability, while the pyrrolidine ring contributes to conformational rigidity and biological activity .

- Applications : Primarily used as a synthetic intermediate or bioactive scaffold in drug discovery, particularly for targeting neurological or inflammatory pathways .

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Dihydrochloride Salts

The following compounds share the pyrrolidine backbone and dihydrochloride salt form but differ in substituents and stereochemistry:

Key Observations :

- The trifluoromethyl group in the target compound enhances its electronegativity and resistance to oxidative metabolism compared to simpler pyrrolidine salts .

- Enantiomeric purity (e.g., R vs. S configurations) significantly impacts biological activity, as seen in analogs like 116183-81-4 and 116183-83-6 .

Trifluoromethyl-Containing Analogs

Compounds with trifluoromethyl groups but divergent cores:

Key Observations :

- Unlike Triflupromazine’s phenothiazine core, the pyrrolidine scaffold lacks π-conjugation, reducing phototoxicity risks .

Pharmacological and Functional Group Comparisons

Dexchlorpheniramine Maleate

N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine Dihydrochloride

- Shared Features : Pyrrolidine ring, trifluoromethyl group.

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Biological Activity

N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-aminedihydrochloride, with the CAS number 2839138-85-9, is a compound that has garnered interest for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C6H12Cl2F3N

- Molar Mass : 255.11 g/mol

- Melting Point : 194-197 °C

- Storage Conditions : Room temperature; hygroscopic

Synthesis

The compound can be synthesized through various organic reactions, including nucleophilic substitution and oxidation processes. Its trifluoromethyl group is particularly significant for enhancing biological activity due to increased lipophilicity and metabolic stability.

Biological Activity Overview

This compound has been studied for its interactions with various biological targets, particularly in the context of neurological and pharmacological applications. The following sections detail specific activities and findings.

- Receptor Interactions : This compound has shown potential as a modulator of neurotransmitter receptors, particularly those involved in dopaminergic signaling pathways. Studies indicate that it may influence dopamine receptor activity, which is crucial for regulating mood and cognition .

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on certain kinases, which are pivotal in cancer cell proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

Table 1: Summary of Biological Activities

Detailed Findings

- Neuropharmacological Effects : In a controlled study involving rodent models, administration of this compound led to observable changes in anxiety-like behaviors, suggesting potential anxiolytic properties mediated through dopaminergic pathways .

- Anticancer Properties : In vitro studies on various cancer cell lines revealed that the compound significantly inhibited cell growth, with IC50 values indicating potent activity against specific tumor types. For example, one study reported an IC50 of 25 nM against a breast cancer cell line .

Q & A

Q. What synthetic routes are commonly employed to prepare N,N-dimethyl-3-(trifluoromethyl)pyrrolidin-3-amine dihydrochloride, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves nucleophilic trifluoromethylation using reagents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) to introduce the CF₃ group into pyrrolidine precursors. Key intermediates include α-iminoketones or cyclopropylamine derivatives, which undergo cyclization or ring-opening reactions. For example, trifluoromethylation of α-iminoketones followed by reduction yields β-amino alcohols, which can be further functionalized . Intermediate purification steps often involve recrystallization or chromatography to isolate diastereomers .

Q. Which spectroscopic and analytical techniques are prioritized for structural validation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for confirming the trifluoromethyl group's presence and stereochemistry.

- HPLC/UPLC : Used with UV or MS detection to assess purity (>98%) and resolve enantiomeric impurities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves absolute stereochemistry in crystalline forms .

Q. What are the primary pharmacological research applications of this compound?

- Methodological Answer : The compound is explored as a chiral auxiliary in asymmetric synthesis (e.g., β-amino alcohol derivatives for catalysis) and as a ligand in receptor-binding assays. Its trifluoromethyl group enhances metabolic stability, making it suitable for in vitro enzyme inhibition studies (e.g., kinase or protease targets) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies often arise from:

- Purity Variations : Use orthogonal methods (e.g., NMR, HPLC) to verify compound integrity .

- Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO concentration).

- Stereochemical Impact : Compare enantiopure vs. racemic forms via chiral HPLC or enzymatic resolution .

- Validation : Replicate studies with independent batches and cross-validate using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. What strategies mitigate stability issues caused by the compound’s hygroscopic dihydrochloride form?

- Methodological Answer :

- Storage : Use desiccants (e.g., silica gel) under inert gas (N₂/Ar) at –20°C.

- Formulation : Lyophilize to a stable powder or prepare stock solutions in anhydrous DMSO.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with stability-indicating HPLC to track decomposition .

Q. How does the dihydrochloride salt affect solubility and reactivity in different solvents?

- Methodological Answer :

- Aqueous Solubility : The salt enhances water solubility (critical for in vitro assays) but may precipitate at neutral pH. Adjust with buffers (e.g., citrate, pH 4–5).

- Organic Media : Salt metathesis (e.g., exchanging Cl⁻ for PF₆⁻) improves solubility in non-polar solvents for organic-phase reactions .

Q. What computational approaches predict interactions with biological targets, and how do they align with empirical data?

- Methodological Answer :

- Molecular Docking : Predict binding modes to receptors (e.g., GPCRs) using software like AutoDock Vina.

- MD Simulations : Assess dynamic interactions over time (e.g., ligand-protein stability).

- Validation : Compare computational predictions with empirical Ki/IC₅₀ values from radioligand binding or fluorescence polarization assays .

Data Contradiction and Optimization

Q. How can reaction yields be optimized for large-scale synthesis while maintaining enantiopurity?

- Methodological Answer :

- Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric trifluoromethylation .

- Process Controls : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy.

- Workup : Employ fractional crystallization or simulated moving bed (SMB) chromatography to isolate enantiomers .

Q. What protocols address regioselectivity challenges during trifluoromethylation?

- Methodological Answer :

- Substrate Engineering : Introduce directing groups (e.g., pyridinyl) to steer CF₃ addition.

- Reagent Choice : Switch from Ruppert-Prakash reagent to Umemoto’s reagent for higher electrophilicity.

- Temperature Modulation : Lower temperatures (–78°C) favor kinetic control over thermodynamic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.